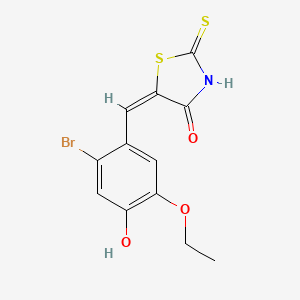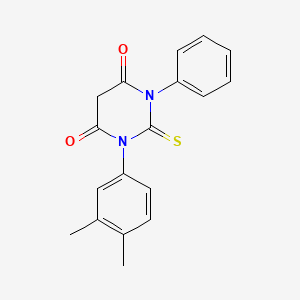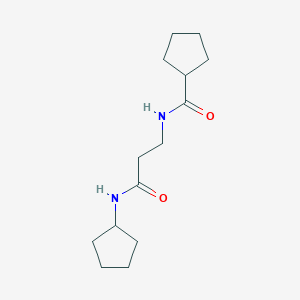
(2E)-N-(3-chlorophenyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(3-chlorophenyl)but-2-enamide is an organic compound characterized by the presence of a chlorophenyl group attached to a butenamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chlorophenyl)but-2-enamide typically involves the reaction of 3-chloroaniline with crotonic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-(3-chlorophenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce chlorophenylamines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-N-(3-chlorophenyl)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It can serve as a probe to understand biochemical pathways.
Medicine
In medicine, this compound might be investigated for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits bioactivity against specific targets.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mecanismo De Acción
The mechanism by which (2E)-N-(3-chlorophenyl)but-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects in biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-N-(3-bromophenyl)but-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(2E)-N-(3-fluorophenyl)but-2-enamide: Contains a fluorine atom in place of chlorine.
(2E)-N-(3-methylphenyl)but-2-enamide: Features a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2E)-N-(3-chlorophenyl)but-2-enamide imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its analogs with different substituents. This uniqueness can influence its behavior in chemical and biological systems, making it a compound of particular interest in research and industrial applications.
Propiedades
Número CAS |
10163-41-4 |
|---|---|
Fórmula molecular |
C10H10ClNO |
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
(E)-N-(3-chlorophenyl)but-2-enamide |
InChI |
InChI=1S/C10H10ClNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h2-7H,1H3,(H,12,13)/b4-2+ |
Clave InChI |
DYPIIHRTZAUBPA-DUXPYHPUSA-N |
SMILES isomérico |
C/C=C/C(=O)NC1=CC(=CC=C1)Cl |
SMILES canónico |
CC=CC(=O)NC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)



